
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)
説明
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is an organic compound that is used as a chemical reagent in various scientific research applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 137°C. The compound is also known as 4-(p-Tolyl)-1,1'-bi(cyclohexane) and has the chemical formula C14H20. It is a non-polar molecule, with a low solubility in water and a high solubility in organic solvents.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The key steps in the synthesis pathway involve the formation of the cyclohexane ring system, introduction of the vinyl group, and installation of the p-tolyl group.
Starting Materials
Cyclohexene, Bromobenzene, Sodium hydride, Sodium amide, Vinyl magnesium bromide, p-Tolyl magnesium bromide, Bis(cyclohexyl)borane
Reaction
Step 1: Cyclohexene is reacted with bromobenzene in the presence of sodium hydride to form 1-bromo-4-phenylcyclohexene., Step 2: 1-bromo-4-phenylcyclohexene is treated with sodium amide to form 4-phenylcyclohex-3-ene-1-carboxylic acid., Step 3: The carboxylic acid is reduced with sodium borohydride to form 4-phenylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 4: The methyl ester is treated with vinyl magnesium bromide to form (E)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 5: (E)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester is treated with p-tolyl magnesium bromide to form (E)-4-(p-Tolyl)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 6: The methyl ester is hydrolyzed with aqueous sodium hydroxide to form (E)-4-(p-Tolyl)-4-vinylcyclohex-3-ene-1-carboxylic acid., Step 7: The acid is treated with bis(cyclohexyl)borane to form (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).
科学的研究の応用
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is widely used in scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene and other monomers, and as a catalyst in the esterification of carboxylic acids. It is also used as a solvent in the extraction of alkaloids from plant materials and in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not well understood. However, it is believed that the compound acts as a Lewis acid and is able to form complexes with electron-rich molecules. This allows it to act as a catalyst in the reaction of various organic compounds.
生化学的および生理学的効果
The biochemical and physiological effects of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) have not been studied in detail. However, it is known that the compound has a low toxicity and is not considered to be a significant environmental hazard.
実験室実験の利点と制限
The main advantage of using (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in laboratory experiments is that it is a non-polar compound, which makes it suitable for use in a wide range of organic reactions. The compound is also relatively inexpensive and easy to obtain. However, it has a low solubility in water, which limits its use in aqueous systems.
将来の方向性
There are a number of potential future directions for the use of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in scientific research. These include its use as a catalyst in the synthesis of biodegradable polymers, its use as a reagent in the synthesis of pharmaceuticals, and its use as a solvent in the extraction of natural products. Additionally, further research is needed to understand the biochemical and physiological effects of the compound.
特性
IUPAC Name |
1-[4-(4-ethenylcyclohexyl)cyclohexyl]-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30/c1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h3-5,8-9,17,19-21H,1,6-7,10-15H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUMFFLWJNKNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608922 | |
| Record name | (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) | |
CAS RN |
155041-85-3 | |
| Record name | (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-(4-trans-vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-b enzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




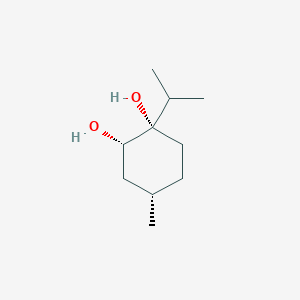
![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)

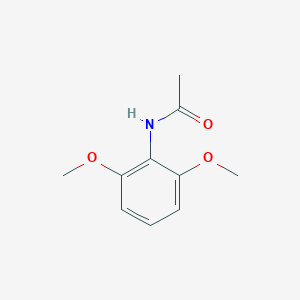
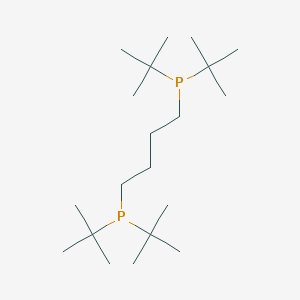
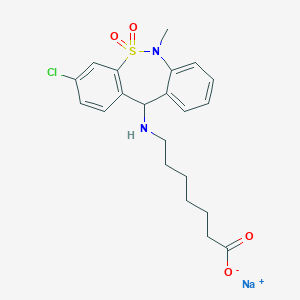
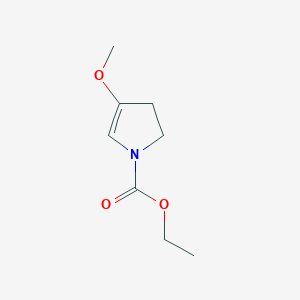
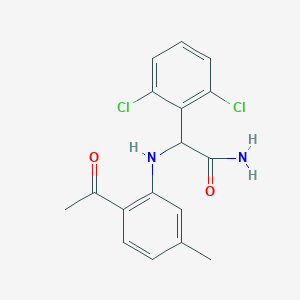
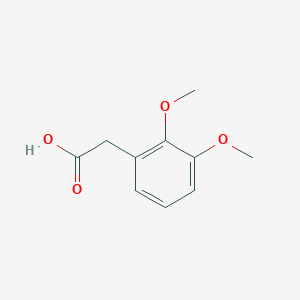

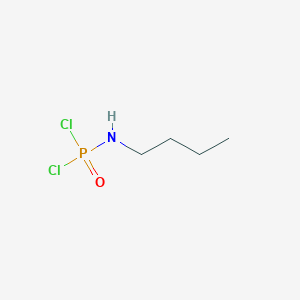
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)